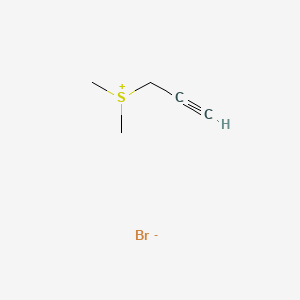

Dimethylprop-2-ynylsulphonium bromide

Description

BenchChem offers high-quality Dimethylprop-2-ynylsulphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylprop-2-ynylsulphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl(prop-2-ynyl)sulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9S.BrH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKVBHEWPBWAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946106 | |

| Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-62-9 | |

| Record name | Sulfonium, dimethyl-2-propyn-1-yl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylprop-2-ynylsulphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylprop-2-ynylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Reactivity and Mechanistic Investigations of Dimethylprop 2 Ynylsulphonium Bromide

Electrophilic Activation and Nucleophilic Addition Reactions

The electron-withdrawing nature of the dimethylsulphonium group [(CH₃)₂S⁺-] renders the propargyl moiety highly electrophilic. The terminal alkyne proton is acidic, but the more significant reactivity often involves nucleophilic attack at one of the carbons of the propargyl chain. The positive charge on the sulfur atom activates the C-S bond and the adjacent π-system, making the molecule susceptible to attack by a wide array of nucleophiles.

Carbon nucleophiles, particularly stabilized carbanions derived from enolates and active methylene (B1212753) compounds, readily react with propargyl sulphonium salts. The reaction typically proceeds via a nucleophilic attack on the γ-carbon (the terminal carbon of the triple bond) or the α-carbon (the carbon attached to the sulfur atom).

In the case of Dimethylprop-2-ynylsulphonium bromide, reaction with an active methylene compound, such as diethyl malonate, in the presence of a base, leads to the formation of a new carbon-carbon bond. The nucleophilic addition can result in various products depending on the reaction conditions. A common pathway involves an initial Sₙ2' (conjugate addition) type reaction, where the nucleophile attacks the terminal carbon of the alkyne, followed by subsequent rearrangement or elimination.

Table 1: Illustrative Reaction of Dimethylprop-2-ynylsulphonium Bromide with a Carbon Nucleophile

| Reactants | Base | Typical Product Structure | Reaction Type |

| Dimethylprop-2-ynylsulphonium bromide, Diethyl malonate | Sodium ethoxide | Diethyl 2-(prop-2-ynyl)malonate | Conjugate Addition |

Note: This table is illustrative of the expected reactivity. Specific yields and conditions would require dedicated experimental investigation.

Heteroatom nucleophiles, such as amines, alcohols, and carboxylic acids, also react with Dimethylprop-2-ynylsulphonium bromide. The mode of attack and the resulting products are dependent on the nature of the nucleophile and the reaction conditions.

Primary and secondary amines can add to the activated alkyne, leading to the formation of enamines or, following tautomerization, imines. Alcohols and carboxylic acids can act as nucleophiles to yield vinyl ethers or esters, respectively, often under basic conditions that generate the more potent alkoxide or carboxylate nucleophiles. These reactions are synthetically useful for the introduction of a propargyl or allene (B1206475) moiety onto a heteroatom-containing molecule.

Propargyl-Allenyl Isomerization and its Mechanistic Implications

One of the most fundamental and synthetically powerful aspects of propargyl sulphonium salt chemistry is the isomerization of the propargyl group to its allenic counterpart. nih.govnih.gov This transformation significantly alters the electrophilic nature of the carbon framework and opens up new reaction pathways.

The propargyl-allenyl isomerization is most commonly facilitated by a base. The protons on the carbon adjacent to the sulfonium (B1226848) center (the α-carbon) are significantly acidified by the inductive effect of the positive charge. A base can abstract one of these protons, leading to the formation of a transient ylide intermediate. This intermediate can then undergo rapid protonation at the γ-carbon, resulting in the thermodynamically favorable allenic sulphonium salt. lookchem.com

The equilibrium between the propargyl and allenyl forms can be controlled by the choice of base and solvent. Weakly basic conditions may be sufficient to catalyze the isomerization. lookchem.com

The in situ generation of the allenic sulphonium intermediate, dimethylallenylsulphonium bromide, is a key strategy in synthesis. nih.gov This transient species is a potent electrophile. Nucleophiles can attack the central carbon of the allene system (the β-carbon), which bears a partial positive charge.

The reaction of nucleophiles with the in situ generated allenic species is a powerful method for constructing complex molecular frameworks. For example, the reaction with an enolate under conditions that promote isomerization would lead to addition at the central carbon of the allene, a different outcome than the direct reaction with the propargyl isomer. This duality in reactivity makes Dimethylprop-2-ynylsulphonium bromide a versatile building block.

Sulphonium Ylide Formation and Sigmatropic Rearrangements

Treatment of Dimethylprop-2-ynylsulphonium bromide with a strong base results in the deprotonation of the α-carbon to form a stable sulphonium ylide. This ylide is a zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur.

Once formed, this propargyl-stabilized sulphonium ylide is primed to undergo sigmatropic rearrangements, most notably the rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgresearchgate.net This is a concerted pericyclic reaction that proceeds through a five-membered cyclic transition state. In this process, the sulphur-bound methyl group migrates from the sulfur atom to the γ-carbon of the original propargyl system. The result is the formation of a new carbon-carbon bond and a rearranged sulfide (B99878) product. This reaction is highly stereospecific and is a valuable tool for creating chiral centers. researchgate.net

The general mechanism for the rsc.orgrsc.org-sigmatropic rearrangement of the ylide derived from Dimethylprop-2-ynylsulphonium bromide would involve the formation of a 2-(methylthio)-1,3-butadiene derivative. Such rearrangements are known to be highly efficient and provide access to synthetically useful building blocks from simple starting materials. rsc.org

Table 2: Key Chemical Transformations of Dimethylprop-2-ynylsulphonium Bromide

| Transformation | Reagent/Condition | Key Intermediate | Primary Product Class |

|---|---|---|---|

| Nucleophilic Addition | Nucleophile (e.g., R₂NH, ROH) | - | Substituted Propynes/Allenes |

| Isomerization | Weak Base (e.g., Et₃N) | Allenic Sulphonium Salt | Allenes |

| Ylide Formation | Strong Base (e.g., n-BuLi) | Sulphonium Ylide | - |

| rsc.orgrsc.org-Sigmatropic Rearrangement | Strong Base, Heat | Sulphonium Ylide | Substituted Thioethers |

Generation of Dimethylprop-2-ynylsulphonium Ylides

The initial step in the reactivity of dimethylprop-2-ynylsulphonium bromide involves its conversion into the corresponding sulfonium ylide. An ylide is a neutral, zwitterionic molecule containing a carbanion adjacent to a heteroatom, which in this case is a positively charged sulfur atom. baranlab.org The generation of the dimethylprop-2-ynylsulphonium ylide is typically achieved through the deprotonation of the sulfonium salt using a suitable base. mdpi.comscispace.com The base abstracts a proton from the carbon atom positioned alpha to the sulfonium center, creating the nucleophilic carbanion characteristic of the ylide. mdpi.comorgchemres.org

The choice of base is critical and can influence the reaction's efficiency and subsequent pathways. A variety of bases can be employed for this transformation, ranging from common alkali metal hydroxides to organometallic reagents. The stability of the resulting ylide is influenced by the substituents on the carbanion; however, even with potential delocalization, the ylide readily participates in further reactions. rsc.org

Table 1: Bases for the Generation of Sulfonium Ylides

| Base Type | Specific Examples | Common Solvents | Reference |

|---|---|---|---|

| Alkali Hydroxides | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) | Dichloromethane (CH₂Cl₂), Water (H₂O) | rhhz.net |

| Alkoxides | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) | mdpi.com |

| Carbonates | Cesium carbonate (Cs₂CO₃) | Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂) | rhhz.net |

| Amine Bases | Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂), Toluene | sci-hub.se |

The formation of the ylide is a crucial transformation, as this intermediate is not typically isolated but is generated in situ to undergo immediate subsequent reactions, most notably sigmatropic rearrangements. rsc.org

mdpi.comresearchgate.net-Sigmatropic Rearrangements and their Synthetic Utility

Once generated, the dimethylprop-2-ynylsulphonium ylide is primed to undergo a highly valuable transformation known as a mdpi.comresearchgate.net-sigmatropic rearrangement. researchgate.netwikipedia.org This type of pericyclic reaction involves a concerted reorganization of electrons through a five-membered ring-like transition state, resulting in the formation of a new carbon-carbon bond and the migration of the dimethyl sulfide group. wikipedia.org The rearrangement of the propargylic sulfonium ylide leads specifically to the formation of an allenyl sulfide, also known as an allenic thioether. researchgate.netresearchgate.net

This rearrangement is a powerful tool in organic synthesis because it converts a relatively simple starting material into a synthetically versatile allenic structure. researchgate.net Allenes are compounds containing two cumulative double bonds and are key intermediates for the construction of complex molecular architectures. The mdpi.comresearchgate.net-sigmatropic rearrangement offers excellent control over the placement of functionality, providing a reliable method for synthesizing these valuable motifs. researchgate.net

The general mechanism proceeds as follows:

Generation of the dimethylprop-2-ynylsulphonium ylide from the corresponding bromide salt.

The ylide undergoes a rapid intramolecular mdpi.comresearchgate.net-sigmatropic rearrangement.

The product is a structurally distinct allenyl sulfide.

Table 2: Synthetic Utility of mdpi.comresearchgate.net-Sigmatropic Rearrangement

| Reactant | Key Intermediate | Product of Rearrangement | Synthetic Value | Reference |

|---|---|---|---|---|

| Dimethylprop-2-ynylsulphonium bromide | Dimethylprop-2-ynylsulphonium ylide | Allenyl dimethyl sulfide | Precursor for cyclization and functionalization | researchgate.netresearchgate.net |

Transition Metal-Catalyzed Transformations Involving Sulphonium Salts

The chemistry of dimethylprop-2-ynylsulphonium bromide is significantly expanded through the use of transition metal catalysts. mdpi.com These catalysts can mediate a variety of transformations, including the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, as well as complex cyclization cascades. mdpi-res.comresearchgate.net Often, these reactions proceed in tandem with the initial ylide formation and rearrangement, allowing for the one-pot synthesis of complex molecules from simple precursors.

Cross-Coupling Reactions (e.g., C-C and C-heteroatom bond formation)

Transition metal-catalyzed cross-coupling reactions are fundamental processes for bond construction in modern organic synthesis. rsc.orgnih.gov While the sulfonium salt itself may not be the direct partner in the coupling, the allenyl sulfide generated from its mdpi.comresearchgate.net-sigmatropic rearrangement is an excellent substrate for such reactions. Catalysts based on palladium, nickel, and copper are widely employed to facilitate the coupling of organosulfur compounds with various partners. rhhz.netsci-hub.se

These reactions enable the formation of diverse chemical bonds:

C-C Bond Formation: Palladium- or nickel-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, can be utilized to couple the allenic framework with organoboron reagents or terminal alkynes, respectively. mdpi.commdpi-res.comnih.gov This allows for the introduction of aryl, vinyl, or alkynyl groups.

C-Heteroatom Bond Formation: Copper and palladium catalysts are also effective in mediating the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. rhhz.netnih.govresearchgate.net

The general strategy involves the in situ formation of the allenyl sulfide from dimethylprop-2-ynylsulphonium bromide, which then enters the catalytic cycle of the cross-coupling reaction.

Table 3: Catalysts for Cross-Coupling Reactions

| Metal Catalyst | Type of Coupling | Bond Formed | Typical Coupling Partner | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura | C(sp²)-C(sp²) | Arylboronic acids | sci-hub.semdpi.com |

| Palladium (Pd) | Sonogashira | C(sp²)-C(sp) | Terminal alkynes | mdpi-res.com |

| Nickel (Ni) | Kumada-Corriu | C(sp²)-C(sp³) | Grignard reagents | sci-hub.senih.gov |

| Copper (Cu) | Chan-Lam | C-N, C-O | Amines, Phenols | researchgate.net |

Cyclization Reactions Mediated by Metal Catalysts

A particularly powerful application of dimethylprop-2-ynylsulphonium bromide involves a domino sequence of ylide formation, mdpi.comresearchgate.net-sigmatropic rearrangement, and subsequent metal-catalyzed cyclization. researchgate.net The allenyl sulfide intermediate generated from the rearrangement is an ideal substrate for cyclization reactions catalyzed by π-acidic metals like gold(I) or other transition metals such as rhodium and palladium. researchgate.netnih.govnih.gov

Gold(I) catalysts, for instance, are known to activate the allene functionality towards attack by various nucleophiles. nih.govacs.org If the starting sulfonium salt is appropriately substituted with a tethered nucleophile, an intramolecular cyclization can occur, leading to the formation of various heterocyclic structures. This strategy provides a highly efficient route to complex cyclic systems from a linear precursor in a single operational step. researchgate.netpurdue.edunih.gov

Table 4: Metal-Catalyzed Cyclization Reactions

| Catalyst | Intermediate | Type of Cyclization | Product Class | Reference |

|---|---|---|---|---|

| Gold(I) Chloride (AuCl) | Allenyl sulfide | Intramolecular hydroalkoxylation/amination | Oxygen or Nitrogen Heterocycles | nih.govacs.org |

| Rhodium(II) Complexes | Ylide/Carbenoid | mdpi.comresearchgate.net-rearrangement/cyclization | Substituted 1,5-enynes | researchgate.net |

| Palladium(0) Complexes | Allenyl sulfide | Annulation | Fused-ring systems | researchgate.netrsc.org |

| Copper(I) Iodide (CuI) | Allenyl sulfide | Oxidative Cyclization | Substituted Thiophenes/Furans | nih.gov |

Applications of Dimethylprop 2 Ynylsulphonium Bromide in Advanced Organic Synthesis

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The electrophilic nature of the propargyl group in dimethylprop-2-ynylsulphonium bromide makes it a valuable reagent for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This reactivity is central to its application in propargylation and allenylation reactions, as well as in regio- and stereoselective functionalizations.

Dimethylprop-2-ynylsulphonium bromide serves as a potent propargylating agent, capable of transferring the propargyl group to a variety of nucleophiles. These reactions typically proceed via an SN2 or SN2' mechanism, leading to the formation of either propargylated or allenylated products, respectively. The outcome of the reaction is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

In a typical propargylation reaction, a nucleophile attacks the γ-carbon of the propargyl group, resulting in the displacement of the dimethyl sulfide (B99878) leaving group and the formation of a new bond. This strategy has been widely employed for the propargylation of carbanions, amines, phenols, and thiols, providing access to a diverse range of functionalized alkynes.

Alternatively, attack at the α-carbon can lead to an allenic product through an SN2' mechanism. The competition between these two pathways is a key consideration in reactions involving propargyl electrophiles. While specific studies detailing the comprehensive scope of dimethylprop-2-ynylsulphonium bromide in these transformations are limited, the reactivity of analogous propargyl halides provides insight into its potential. For instance, the reaction of propargyl bromide with phenols in the presence of a base is a well-established method for the synthesis of aryl propargyl ethers. researchgate.netresearchgate.net

The following table illustrates representative yields for the propargylation of various phenols using propargyl bromide, which are expected to be comparable to reactions employing dimethylprop-2-ynylsulphonium bromide under similar conditions.

| Phenol Derivative | Base | Solvent | Yield (%) |

| 4-Nitrophenol | K2CO3 | Acetone | 76 |

| 2-Bromo-4-methylphenol | K2CO3 | Acetone | 74 |

| Naphthalene-2-ol | K2CO3 | Acetone | 73 |

| 4-Chlorophenol | K2CO3 | Acetone | 70 |

| 2,4-Dichlorophenol | K2CO3 | Acetone | 65 |

| This table presents data for reactions with propargyl bromide as a representative propargylating agent. |

The control of regio- and stereoselectivity is a paramount challenge in organic synthesis. In the context of dimethylprop-2-ynylsulphonium bromide, the ambident electrophilic nature of the propargyl system presents opportunities for selective functionalization. The choice of catalyst, solvent, and nucleophile can influence whether the reaction proceeds via propargylation or allenylation, thereby controlling the regioselectivity.

For instance, the use of "soft" nucleophiles generally favors attack at the "soft" sp-hybridized γ-carbon, leading to propargylated products. Conversely, "hard" nucleophiles may preferentially attack the "harder" sp3-hybridized α-carbon, although this is less common. The stereoselectivity of these reactions, particularly in the formation of chiral allenes, is an area of active research. While specific examples involving dimethylprop-2-ynylsulphonium bromide are not extensively documented, the principles of stereoselective propargylation and allenylation have been established with other reagents. The development of chiral ligands and catalysts that can induce asymmetry in these transformations is a key focus.

Heterocyclic Ring System Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The propargyl unit of dimethylprop-2-ynylsulphonium bromide is a valuable precursor for the construction of various heterocyclic rings, providing a three-carbon backbone that can be incorporated into different frameworks through cyclization reactions.

The synthesis of nitrogen-containing heterocycles such as pyrroles and pyrazoles can be envisioned using dimethylprop-2-ynylsulphonium bromide as a key building block.

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine. frontiersin.org While not a direct application, dimethylprop-2-ynylsulphonium bromide can be used to generate precursors for such syntheses. For example, the propargylation of a β-ketoester followed by further functionalization could lead to a 1,4-dicarbonyl compound, which can then be cyclized to a pyrrole (B145914). Multicomponent reactions offer a more direct approach, where the propargyl group can be incorporated into a more complex transformation leading to a pyrrole ring.

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Dimethylprop-2-ynylsulphonium bromide can serve as a precursor to functionalized 1,3-dicarbonyl compounds. Alternatively, the reaction of the propargyl group with a diazo compound in a [3+2] cycloaddition is a potential route to pyrazoles, although this is more commonly achieved with terminal alkynes. The following table shows yields for pyrazole (B372694) synthesis from various starting materials, illustrating the versatility of synthetic approaches to this heterocycle.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) |

| Acetophenone Hydrazone | Vilsmeier Reagent | DMF | 66-85 |

| 4-Alkoxy-1,1,1-trifluoro-3-buten-2-ones | Thiosemicarbazide | H2SO4 | 57-75 |

| Terminal Aryl Alkynes | Acyl Chlorides, Hydrazine | n-BuLi | 54-77 |

| α,β-Unsaturated Ketones | Arylsydnones | Xylene, heat | 41-48 |

| This table illustrates various synthetic routes to pyrazoles and their typical yields. |

The construction of five-membered heterocycles containing oxygen or sulfur can also be facilitated by the reactivity of dimethylprop-2-ynylsulphonium bromide.

Furans: The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net As with pyrroles, dimethylprop-2-ynylsulphonium bromide can be used to synthesize the necessary 1,4-dicarbonyl precursors. More direct methods for furan synthesis involve the cyclization of allenyl ketones or the reaction of propargylic alcohols under specific conditions, highlighting the potential for derivatives of dimethylprop-2-ynylsulphonium bromide in this area.

Thiophenes: Thiophene synthesis often relies on the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, in another variation of the Paal-Knorr synthesis. The propargyl group from dimethylprop-2-ynylsulphonium bromide can be elaborated to form the 1,4-dicarbonyl scaffold required for this transformation.

Role as a C3 Synthon in Annulation Chemistry

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Dimethylprop-2-ynylsulphonium bromide can be considered a "C3 synthon," providing a three-carbon chain that can be used in annulation reactions to build rings onto existing molecular frameworks.

In this context, the propargyl unit can react with a molecule containing two nucleophilic sites, leading to a cyclization event and the formation of a new ring. Research has shown that dimethylprop-2-ynylsulphonium bromide can be employed in annulation chemistry; however, its utility can be limited by the propensity of the bromide counteranion to act as a nucleophile. This can lead to the formation of sulfide-containing byproducts through nucleophilic attack on the sulfonium (B1226848) cation.

This reactivity contrasts with more stable allenylating reagents, such as allenyl thianthrenium salts, which have been developed to overcome these limitations and serve as more reliable C3 synthons for the synthesis of heterocycles like benzodioxepinones and quinoxaline (B1680401) derivatives. Despite the potential for side reactions, the accessibility of dimethylprop-2-ynylsulphonium bromide makes it an attractive, albeit sometimes challenging, C3 synthon for specific applications in annulation chemistry where the reaction conditions can be optimized to favor the desired cyclization pathway.

Lack of Verifiable Data Precludes Article Generation on "Dimethylprop-2-ynylsulphonium bromide" in Advanced Organic Synthesis

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of specific, verifiable research detailing the application of the chemical compound Dimethylprop-2-ynylsulphonium bromide as a precursor for "Click Chemistry" and bioconjugation strategies, specifically in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide and protein modification.

The principles of Click Chemistry and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction are well-established methodologies in chemical biology and materials science. lumiprobe.comnih.govnih.gov This set of reactions is prized for its high efficiency, selectivity, and biocompatibility, enabling the covalent linkage of molecules functionalized with azide (B81097) and terminal alkyne groups. lumiprobe.comnih.gov The resulting 1,2,3-triazole linkage is exceptionally stable, making this reaction a powerful tool for bioconjugation, including the labeling and modification of complex biomolecules like peptides and proteins. nih.gov

The strategy for such modifications typically involves the introduction of a bioorthogonal handle—either an azide or an alkyne—into the target biomolecule. nih.gov This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing the required functional group. The subsequent reaction with a corresponding azide- or alkyne-containing probe via CuAAC allows for precise and robust labeling.

While the utility of alkynyl sulfonium salts in other organic transformations is documented, and the broader concept of using alkyne-bearing molecules for click chemistry is extensively reviewed lumiprobe.comnih.govnih.gov, specific data directly implicating Dimethylprop-2-ynylsulphonium bromide in these advanced bioconjugation applications is not available in the public domain of scientific literature based on the conducted searches. The search for its synthesis and subsequent application in peptide or protein labeling did not provide the necessary detailed research findings or data tables required to construct an accurate and informative scientific article as per the specified outline.

Given the strict instruction to focus solely on "Dimethylprop-2-ynylsulphonium bromide" and the lack of available data on its specific role in the requested applications, it is not possible to generate the article with the required scientific accuracy and depth. Proceeding would necessitate speculation or the inclusion of information on analogous but distinct compounds, which would violate the core constraints of the request. Therefore, no article can be provided at this time.

Polymerization Chemistry of Dimethylprop 2 Ynylsulphonium Bromide

Synthesis of Conjugated Ionic Polymers (e.g., Polyacetylenes)

The synthesis of poly(DPSB) is a notable example of creating a conjugated ionic polyacetylene. tandfonline.com The polymerization of the DPSB monomer, which contains a terminal acetylene (B1199291) group, leads to the formation of a polymer with a polyacetylene backbone. tandfonline.comtandfonline.com This backbone consists of a long chain of carbon atoms with alternating double bonds, a characteristic feature of conjugated polymers. wikipedia.org

The polymerization of DPSB proceeds effectively in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), pyridine, and nitrobenzene. tandfonline.com The resulting polymer, poly(DPSB), is typically a brown or black powder, which is characteristic of many polyacetylene-based materials. tandfonline.comtandfonline.com The structure of this polymer is unique because it combines a conjugated main chain with ionic sulphonium salt groups as substituents. tandfonline.com This class of materials, known as conjugated main-chain charged polyelectrolytes, merges the properties of conjugated polymers with the charge modulation capabilities of polyelectrolytes. researchgate.net

The synthesis of poly(DPSB) from its monomer is depicted as follows:

Monomer: Dimethylprop-2-ynylsulphonium bromide (DPSB) CH≡C-CH₂-S⁺(CH₃)₂ Br⁻

Polymerization Reaction: n (CH≡C-CH₂-S⁺(CH₃)₂ Br⁻) --[Catalyst]--> [-C(CH₂-S⁺(CH₃)₂ Br⁻)=CH-]n

Polymer: Poly(Dimethylprop-2-ynylsulphonium bromide) [poly(DPSB)]

This reaction creates a polymer backbone with repeating vinyl units, where one carbon of the double bond is attached to the methylene (B1212753) dimethylsulphonium bromide side group. tandfonline.com

Role of Transition Metal Catalysts in Polymerization Control

Transition metal complexes are crucial for successfully polymerizing substituted acetylenes like DPSB. tandfonline.commdpi.com The choice of catalyst significantly influences the polymer yield and potentially other properties like molecular weight and stereoregularity. mdpi.com

Research into the polymerization of DPSB has shown that various transition metal catalysts can initiate the reaction, with differing degrees of effectiveness. tandfonline.com Specifically, chlorides of palladium (PdCl₂), platinum (PtCl₂), and ruthenium (RuCl₃) have been found to be particularly effective, yielding a moderate amount of the polymer. tandfonline.comtandfonline.com In contrast, molybdenum (Mo)- and tungsten (W)-based catalysts, which are often effective for other acetylene derivatives, generally result in lower yields for DPSB polymerization. tandfonline.com For instance, MoCl₅ and WCl₆ alone failed to polymerize the monomer, though a low yield was achieved when an EtAlCl₂ cocatalyst was used. tandfonline.com

The efficiency of the polymerization process is also dependent on the reaction conditions, such as the monomer-to-catalyst mole ratio (M/C). In studies using PdCl₂, it was observed that the polymer yield tended to decrease as the M/C ratio increased. tandfonline.com

The following table summarizes the results of DPSB polymerization using various transition metal catalysts in DMF at 90°C for 24 hours. tandfonline.com

| Catalyst | Cocatalyst | M/C Ratio | Initial Monomer Conc. (M) | Polymer Yield (%) |

| PdCl₂ | - | 50 | 0.5 | 45 |

| PdCl₂ | - | 100 | 0.5 | 39 |

| PdCl₂ | - | 200 | 0.5 | 30 |

| PtCl₂ | - | 50 | 0.5 | 37 |

| RuCl₃·3H₂O | - | 50 | 0.5 | 36 |

| MoCl₅ | - | 50 | 0.5 | 0 |

| MoCl₅ | EtAlCl₂ | 50 | 0.5 | 10 |

| WCl₆ | - | 50 | 0.5 | 0 |

| WCl₆ | EtAlCl₂ | 50 | 0.5 | 12 |

Table based on data from Gal, Y.-S. et al., 1995. tandfonline.com

Structural Characterization of Resulting Polymeric Materials

The structural confirmation of poly(Dimethylprop-2-ynylsulphonium bromide) is established through various instrumental analysis techniques. tandfonline.com These methods confirm that the polymerization process yields a polymer with the intended conjugated backbone and the attached ionic side groups. tandfonline.comelsevierpure.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of poly(DPSB) using FT-IR spectroscopy reveals key structural information. The spectrum of the polymer shows the disappearance of the characteristic acetylenic C≡C and ≡C-H stretching vibration bands that are present in the DPSB monomer. This indicates that the polymerization occurred via the acetylenic triple bond. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C-NMR spectroscopy (specifically ¹³C-magic angle spinning-cross polarization) provides further evidence for the conjugated backbone. The spectrum of poly(DPSB) displays broad peaks in the olefinic carbon region (120-140 ppm), which is indicative of the C=C double bonds that form the polymer's main chain. tandfonline.com

Collectively, these analytical results confirm that poly(DPSB) possesses a conjugated polyacetylene-like structure, with the methylene dimethylsulphonium bromide group as a substituent on the backbone. tandfonline.comtandfonline.com X-ray diffraction analysis of similar ionic polyacetylenes has indicated that they are often mostly amorphous. nih.govelsevierpure.com

Potential Applications of Functionalized Conjugated Polymers

While specific applications for poly(Dimethylprop-2-ynylsulphonium bromide) are not yet established, its structure as a functionalized conjugated polymer suggests potential in several areas where such materials are utilized. tandfonline.com Conjugated polymers are known for a variety of functions, including electrical conductivity and use in separation technologies. tandfonline.comiosrjournals.org

The unique nature of poly(DPSB) as an ionic conjugated polymer, or a conjugated polyelectrolyte, opens up further possibilities. tandfonline.comresearchgate.net The combination of a π-conjugated backbone responsible for electronic properties and ionic side chains that can impart solubility in polar solvents and sensitivity to ionic environments is highly desirable. researchgate.net Potential applications for this class of materials include:

Antistatic Coatings and Conductive Layers: The inherent conductivity of doped polyacetylene, combined with the film-forming properties of some polymers, makes them suitable for applications requiring dissipation of static electricity or as conductive components in electronic devices. wikipedia.orgiosrjournals.org

Polyelectrolytes: The ionic nature of the sulphonium bromide group means the polymer is a polyelectrolyte. tandfonline.com Such materials are used in water treatment, as flocculants, and as components in ion-exchange membranes.

Sensors: The electronic properties of conjugated polymers can be sensitive to their environment. The ionic groups on poly(DPSB) could make it a candidate for chemical sensors that respond to the presence of specific anions or changes in the ionic strength of a solution.

Organic Electronic Devices: The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the semiconducting properties of conjugated polymers. researchgate.net The functionalization of the polyacetylene backbone may allow for the tuning of these electronic properties.

Theoretical and Computational Investigations on Dimethylprop 2 Ynylsulphonium Bromide Reactivity

Electronic Structure and Bonding Analysis of Sulphonium Cations and Ylides

The reactivity of Dimethylprop-2-ynylsulphonium bromide is fundamentally governed by the electronic structure of its corresponding cation and the ylide derived from it. Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the nature of bonding in these species. nih.gov

The sulphonium cation features a positively charged sulfur atom, which polarizes the adjacent bonds. The bonding in the sulfur ylide, formed by deprotonation of the carbon adjacent to the sulfur, is of particular interest. Historically, the stability of sulfur ylides was attributed to the delocalization of the carbanion's electron density into sulfur's empty d-orbitals. However, modern computational analyses have largely refuted this model. researchgate.net Instead, the stability is understood to arise from a combination of electrostatic attraction and hyperconjugation. nih.govresearchgate.net

Calculations on model sulfur ylides like (CH₃)₂S-CH₂ reveal a C-S bond length that is significantly shorter than a typical single bond, suggesting partial double-bond character. nih.gov Natural Resonance Theory (NRT) analysis indicates a C-S bond order of approximately 1.4-1.5. nih.gov This is not due to d-orbital participation but rather the strong electrostatic attraction between the highly polarized, oppositely charged carbon and sulfur atoms. nih.gov Furthermore, a key stabilizing interaction is the n → σ* hyperconjugation, where the lone pair on the ylidic carbon donates electron density into the antibonding orbitals of the S-C methyl bonds. nih.gov This interaction also accounts for the significant rotational barriers observed around the C-S bond. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| C-S Bond Length | ~1.69 Å | Intermediate between a C-S single bond (~1.82 Å) and double bond (~1.61 Å). nih.gov |

| C-S Bond Order (NRT) | 1.4 - 1.5 | Indicates significant partial double-bond character without invoking d-orbitals. nih.gov |

| Charge on Sulfur (NPA) | Highly Positive | Large charge separation leads to strong electrostatic attraction, shortening the C-S bond. nih.gov |

| Charge on Ylidic Carbon (NPA) | Highly Negative | |

| Torsional Barrier | Large | Attributed to stabilizing n → σ* hyperconjugative interactions. nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for mapping the potential energy surfaces of reactions involving Dimethylprop-2-ynylsulphonium bromide. They allow for the identification of intermediates, the characterization of transition state geometries, and the calculation of activation energies, which collectively explain reaction outcomes and selectivity.

The archetypal reaction of Dimethylprop-2-ynylsulphonium bromide begins with deprotonation by a base to form the corresponding propargyl sulphonium ylide. This ylide is highly reactive and readily undergoes a acs.orgnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction. mdpi.comresearchgate.net Computational studies of this process for allylic and propargylic systems confirm a cyclic transition state, leading to a rearranged product. nih.govrsc.org In the case of the ylide from Dimethylprop-2-ynylsulphonium bromide, the acs.orgnih.gov-sigmatropic rearrangement results in the formation of a dimethyl(allenyl)sulfane. This transformation is mechanistically fascinating as it converts a linear propargyl system into a cumulenic allenyl system. DFT calculations can model the geometry of the five-membered cyclic transition state and determine the activation barrier for this rapid intramolecular process.

The allenic sulfide (B99878) generated from the rearrangement is a versatile intermediate, primed for subsequent reactions. The central carbon of the allene (B1206475) is electrophilic and susceptible to nucleophilic attack. Computational studies can model the trajectory of this attack and predict the regioselectivity. For instance, the reaction of propargyl sulfonium (B1226848) salts with nucleophiles like acrylonitrile (B1666552) derivatives can lead to complex cyclopropanes. acs.org This occurs via the formation of the ylide, acs.orgnih.gov-rearrangement to the allene, followed by a conjugate addition of the nucleophile to the allenic system, and a subsequent intramolecular cyclization. Each step of this cascade—rearrangement, Michael addition, and ring closure—can be modeled computationally to understand the energetics and stereochemical outcomes of the reaction.

Solvation Effects and Counterion Influence on Reaction Profiles

The reaction environment, including the solvent and the nature of the counterion, can significantly impact the reactivity of sulphonium salts. Computational models can incorporate these effects to provide a more accurate picture of the reaction profile.

Continuum solvation models (like PCM or SMD) can be applied to DFT calculations to approximate the influence of the bulk solvent. researchgate.net Studies on related ylide reactions have shown that while solvent effects may not dramatically alter the fundamental reaction pathway, they can influence the stability of charged intermediates and transition states. nih.govresearchgate.net Protic solvents, in particular, can engage in hydrogen bonding with the ylide or other intermediates, potentially altering reaction rates and selectivity. nih.gov

The counterion, bromide (Br⁻) in this case, is not always a passive spectator. Computational and experimental studies show that the choice of counterion can have a profound effect on reactivity. rsc.orgnih.gov In a study of a related propargyl sulfonium salt, switching the counterion from the more nucleophilic bromide (Br⁻) to the less nucleophilic perchlorate (B79767) (ClO₄⁻) resulted in a significant increase in product yield. rsc.org This suggests that the bromide ion can compete as a nucleophile. Computational models can explore the interaction strength between the sulphonium cation and the bromide counterion, assessing how tightly the ion pair is associated in different solvents and how this affects the accessibility of the sulfonium salt to the base and subsequent reacting partners. researchgate.net The properties of the counterion, such as its size and charge dispersal, influence the lattice energy of the solid salt and the solvation energy, which in turn affect solubility and reactivity. nih.gov

Prediction of Novel Reactivity and Unexplored Synthetic Transformations

A significant advantage of computational chemistry is its predictive power. By analyzing the electronic structure and exploring hypothetical reaction pathways, new and synthetically useful transformations can be discovered.

For Dimethylprop-2-ynylsulphonium bromide, theoretical calculations on its Frontier Molecular Orbitals (HOMO-LUMO) can reveal inherent, yet unexploited, reactivity patterns. For instance, recent advances have shown that sulfonium salts can undergo novel reactions under photoredox catalysis, proceeding through radical rather than ionic intermediates. rsc.org Computational studies could predict the feasibility of single-electron reduction of the dimethylprop-2-ynylsulphonium cation to initiate radical-based cyclizations or additions that are inaccessible under thermal, ionic conditions.

Furthermore, the allenic sulfide intermediate formed after the acs.orgnih.gov-sigmatropic rearrangement is rich in functionality. Computational screening of various dienophiles or electrophiles could predict novel cycloaddition or cascade reactions. By calculating the activation barriers for these hypothetical pathways, chemists can prioritize which unexplored transformations are most likely to be successful in the laboratory, accelerating the discovery of new synthetic methods.

Advanced Characterization Techniques Applied to Dimethylprop 2 Ynylsulphonium Bromide Systems Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state. Advanced NMR techniques provide deeper insights into reaction mechanisms, conformational dynamics, and the three-dimensional structure of complex molecules.

Sulfonium (B1226848) salts, including dimethylprop-2-ynylsulphonium bromide, are known to exhibit dynamic behaviors such as isomerization and conformational exchange. Dynamic NMR (DNMR) spectroscopy is an invaluable technique for studying these processes that occur on the NMR timescale. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of these dynamic events.

For sulfonium salts, two primary dynamic processes are of interest: pyramidal inversion at the sulfur center and rotation around single bonds, which influences the conformation of the molecule. In the case of dimethylprop-2-ynylsulphonium bromide, isomerization to the more stable allenylsulfonium species is a key reactive pathway.

Table 1: Representative Activation Energies for Conformational Exchange in Sulfonium Salts Determined by Dynamic NMR (Note: This data is illustrative and based on analogous sulfonium salt systems, not dimethylprop-2-ynylsulphonium bromide itself.)

| Sulfonium Salt System | Dynamic Process | Activation Energy (ΔG‡) (kJ/mol) | Reference Compound System |

| S-methyl-tetrahydrothiophenium | Ring Inversion | ~45 | [Me-THT][I] |

| Triarylsulfonium Salts | Propeller-like Isomerization | 50-70 | Trityl-SPh2+ |

| S-benzyl-thianium | Pyramidal Inversion | ~60 | Benzyl-thianium perchlorate (B79767) |

These studies typically involve variable temperature NMR experiments, where line shape analysis of the exchanging proton or carbon signals allows for the calculation of the rate constants and, subsequently, the activation parameters for the conformational or isomeric interconversion.

The reactions of dimethylprop-2-ynylsulphonium bromide, particularly after its isomerization to the reactive allenylsulfonium intermediate, can lead to complex products, especially in cycloaddition or annulation reactions. The structural elucidation of these products often requires the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

COSY experiments are used to identify proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

For instance, in a hypothetical reaction where dimethylprop-2-ynylsulphonium bromide acts as a synthetic equivalent for a propargyl cation and reacts with a complex nucleophile, the resulting adduct could have multiple new stereocenters and a complex ring system. A combination of 2D NMR experiments would be essential for its characterization.

Table 2: Illustrative 2D NMR Correlations for a Hypothetical Adduct (Note: This table is a hypothetical representation to illustrate the application of 2D NMR.)

| Proton Signal (δ, ppm) | COSY Correlations (δ, ppm) | HSQC Correlation (¹³C δ, ppm) | Key HMBC Correlations (¹³C δ, ppm) |

| 4.5 (dd, 1H) | 2.8, 3.1 | 55.2 | 138.1, 85.4, 45.7 |

| 3.1 (m, 1H) | 4.5, 2.8 | 38.9 | 138.1, 55.2, 25.1 |

| 2.8 (t, 1H) | 4.5, 3.1 | 38.9 | 85.4, 45.7, 25.1 |

| 2.2 (s, 6H) | - | 28.3 | 75.6 |

By systematically analyzing these correlations, the complete chemical structure of complex reaction products can be pieced together, even when 1D NMR spectra are insufficient due to signal overlap or complex coupling patterns.

Dimethylprop-2-ynylsulphonium bromide can serve as a monomer for the synthesis of ionic conjugated polymers. Solid-state NMR (ssNMR) is a critical technique for characterizing the structure and dynamics of these insoluble, amorphous, or semi-crystalline polymeric materials. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of low-abundance nuclei like ¹³C in solids.

ssNMR can provide information on:

The local chemical environment and connectivity of atoms in the polymer backbone and side chains.

The degree of polymerization and the presence of end-groups or defects.

The packing and morphology of the polymer chains (crystalline vs. amorphous domains).

Mass Spectrometry for Reaction Monitoring and Pathway Tracing

Mass spectrometry (MS) serves as a powerful analytical technique for monitoring chemical reactions and elucidating complex reaction pathways involving dimethylprop-2-ynylsulphonium bromide. Its high sensitivity and ability to provide detailed structural information make it indispensable for identifying transient species and characterizing final products. purdue.edu Techniques such as nano-electrospray ionization mass spectrometry (nanoESI-MS) can be employed to simultaneously monitor reactants, intermediates, and products directly from the reaction mixture. purdue.edu

High-Resolution Mass Spectrometry for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of reaction products originating from dimethylprop-2-ynylsulphonium bromide. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.

In reactions involving propargyl sulfonium ylides, which are generated from salts like dimethylprop-2-ynylsulphonium bromide, HRMS is routinely used to confirm the structures of the resulting complex molecules. lookchem.com For instance, in rhodium-catalyzed reactions of alkynyl carbenes with allyl sulfides, which proceed via a sulfonium ylide intermediate, HRMS provides definitive evidence for the formation of the expected sulfide-substituted 1,5-enyne products. acs.org By comparing the experimentally measured mass to the calculated mass for a proposed chemical formula, researchers can confirm the identity of the product with a high degree of confidence. acs.org

The table below presents representative HRMS data for various enyne products formed in reactions analogous to those that could involve derivatives of dimethylprop-2-ynylsulphonium bromide, demonstrating the precision of this technique.

| Compound Structure (Example Analogue) | Chemical Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| Sulfide-substituted 1,5-enyne with p-methoxyphenyl group | C₁₉H₁₉OS⁺ | 295.1157 | 295.1159 | acs.org |

| Sulfide-substituted 1,5-enyne with p-fluorophenyl group | C₁₈H₁₆FS⁺ | 283.0957 | 283.0960 | acs.org |

| Sulfide-substituted 1,5-enyne with p-bromophenyl group | C₁₈H₁₆BrS⁺ | 343.0156 | 343.0158 | acs.org |

| Sulfide-substituted 1,5-enyne with naphthyl group | C₂₂H₁₉S⁺ | 315.1207 | 315.1210 | acs.org |

Tandem Mass Spectrometry (MS/MS) for Intermediate Identification

Tandem Mass Spectrometry (MS/MS) is a crucial technique for identifying reactive intermediates, which are often too transient to be isolated and studied by other methods. The process involves selecting a specific ion (the precursor ion) from the initial mass spectrum and subjecting it to fragmentation, typically through collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed to provide structural information about the precursor. purdue.edu

In the context of dimethylprop-2-ynylsulphonium bromide chemistry, a key transformation is its isomerization in a basic medium to a reactive allenic sulfonium species. researchgate.netethernet.edu.etresearchgate.net This allenic intermediate is highly electrophilic and readily reacts with nucleophiles. researchgate.netnih.gov While direct observation of this intermediate is challenging, MS/MS could be used to confirm its presence. By selecting the ion corresponding to the mass of the proposed allenic sulfonium cation, fragmentation analysis would yield a characteristic pattern. This fragmentation pattern could then be compared against theoretical fragmentation pathways to support the identification of the allenic structure, thereby providing direct evidence for the proposed reaction mechanism.

Vibrational Spectroscopy (FT-IR, Raman) in Probing Functional Group Transformations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a non-invasive and powerful means to monitor the transformation of functional groups in real-time. researchgate.net These techniques are particularly well-suited for studying reactions of dimethylprop-2-ynylsulphonium bromide due to the distinct vibrational signatures of its key functional groups. The terminal alkyne (C≡C) group, in particular, serves as an excellent spectroscopic probe because its stretching vibration appears in a relatively "clear" spectral window (2000–2250 cm⁻¹), where few other functional groups absorb or scatter. nih.govacs.org

In Situ Spectroscopic Studies of Reaction Kinetics

In situ spectroscopy allows for the continuous monitoring of a reaction as it progresses, providing valuable data on reaction rates and mechanisms. The isomerization of dimethylprop-2-ynylsulphonium bromide to its allenic form is an ideal candidate for such studies. ethernet.edu.etresearchgate.net

Using FT-IR or Raman spectroscopy, one can track the disappearance of the characteristic terminal alkyne C≡C stretching peak (around 2120 cm⁻¹) and the C-H stretch of the acetylenic proton (around 3300 cm⁻¹) while simultaneously observing the appearance of the antisymmetric C=C=C stretching mode of the allene (B1206475) intermediate (around 1950 cm⁻¹). The rate of this change in peak intensity is directly proportional to the reaction rate, allowing for a detailed kinetic analysis of the isomerization step. Subsequent nucleophilic attack on the allene would lead to the disappearance of the allene peak and the emergence of new peaks corresponding to the final product, such as C=C double bonds in vinyl esters. researchgate.netresearchgate.net

The table below lists the characteristic vibrational frequencies for the key functional groups involved in the typical transformations of dimethylprop-2-ynylsulphonium bromide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Terminal Alkyne | C≡C Stretch | 2100 - 2250 | FT-IR (weak), Raman (strong) nih.gov |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | FT-IR (strong, sharp) |

| Allene | C=C=C Antisymmetric Stretch | 1900 - 2000 | FT-IR (strong) |

| Alkene | C=C Stretch | 1620 - 1680 | FT-IR, Raman |

Analysis of Characteristic Vibrational Modes in Conjugated Systems

Many reactions involving sulfonium ylides can lead to the formation of conjugated π-systems. Vibrational spectroscopy, especially Raman spectroscopy, is exceptionally sensitive to electronic effects within these systems. The polarizability of a bond, which determines the intensity of its Raman signal, changes significantly with conjugation. nih.gov

For products derived from dimethylprop-2-ynylsulphonium bromide that result in conjugated dienes, enynes, or other extended π-systems, Raman spectroscopy would reveal characteristic changes. The C≡C and C=C stretching frequencies are known to shift to lower wavenumbers (a red shift) upon conjugation, and their Raman scattering cross-section often increases dramatically. ed.ac.uk Studies on conjugated diyne systems have shown that systematic changes to the electronic nature of substituents can precisely tune the frequency of the alkyne vibration, making it a sensitive reporter on the electronic structure of the molecule. ed.ac.uk This sensitivity allows for detailed characterization of the electronic properties of conjugated products formed from dimethylprop-2-ynylsulphonium bromide.

Future Research Directions and Emerging Paradigms in Dimethylprop 2 Ynylsulphonium Bromide Chemistry

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry and pharmaceutical development. mdpi.com The unique structure of dimethylprop-2-ynylsulphonium bromide offers untapped potential for asymmetric transformations.

A primary direction of future research is the design and synthesis of chiral sulfonium (B1226848) salts for use in enantioselective reactions, such as acylation. vulcanchem.com The development of methods to prepare optically active sulfonium salts is a critical first step. core.ac.uk Research has demonstrated the synthesis of optically active sulfonium salts by alkylating chiral sulfoxides, which allows for the assignment of absolute configurations. core.ac.uk This foundational work can be extended to create chiral variants of dimethylprop-2-ynylsulphonium bromide or related structures.

The design of these catalysts could involve introducing chirality either at the sulfur center or on the groups attached to it. These chiral sulfonium salts could then act as phase-transfer catalysts or as precursors to chiral ylides for asymmetric epoxidation and cyclopropanation reactions. mdpi.com Furthermore, the combination of achiral sulfonium ylides with chiral transition metal catalysts, particularly those of copper, rhodium, or palladium, presents a powerful strategy. mdpi.comnih.gov The design of N,N,N-ligands for copper-catalyzed reactions has proven effective in creating chiral environments for radical cross-coupling, a strategy that could be adapted for reactions involving sulfonium salts. sustech.edu.cn

Achieving stereocontrol in reactions involving the transfer of the propargyl group is a significant goal. Dimethylprop-2-ynylsulphonium bromide is synthesized from propargyl bromide, a reagent used in various stereoselective reactions. vulcanchem.comnih.gov Copper-catalyzed asymmetric alkylation using chiral ligands like (R)-DTBM-SEGPHOS has been shown to effectively control the enantioselectivity of reactions with propargyl bromide. nih.gov Similar catalytic systems could be employed where dimethylprop-2-ynylsulphonium bromide or the ylide derived from it acts as the propargyl source.

Recent advances in copper-hydride catalysis have enabled highly selective allylic substitutions with excellent diastereoselectivity and enantioselectivity (e.g., 98:2 er). beilstein-journals.org Adapting these methods for propargylation using a sulfonium salt precursor could provide access to valuable chiral building blocks. Moreover, the propensity for sulfonium salts to undergo sigmatropic rearrangements offers another avenue for stereocontrol, where a chiral auxiliary on the sulfonium salt could direct the stereochemical outcome of the rearrangement. bath.ac.uk

| Catalyst System/Method | Reaction Type | Substrate(s) | Stereoselectivity Outcome | Reference |

| Copper(I)-(R)-DTBM-SEGPHOS | Asymmetric α-alkylation | 2-Acylimidazole, Propargyl bromide | High to excellent enantioselectivity | nih.gov |

| Chiral Rhodium Catalyst | Enantioselective Cyclopropanation | α-fluoroacrylates | Excellent enantio- and diastereoselectivities | mdpi.com |

| Sulfonate-NHC–Cu Complex | Asymmetric Allylic Substitution | Allylic phosphate, VinylBpin | Excellent chemo-, regio-, diastereo-, and enantioselectivity | beilstein-journals.org |

| Hard Chiral N,N,N-ligands/Cu(II) | Enantioconvergent Radical Coupling | Racemic cyclopropyl (B3062369) halide, Terminal alkyne | 80–92% e.e. | sustech.edu.cn |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, consistency, and scalability. youtube.com The synthesis of dimethylprop-2-ynylsulphonium bromide, a reaction between propargyl bromide and dimethyl sulfide (B99878), is well-suited for adaptation to a flow process. vulcanchem.com This synthesis could be performed in a plug flow reactor (PFR) to ensure controlled reaction times and temperatures.

Subsequent transformations using the sulfonium salt, such as the polymerization to form ionic conjugated polymers or its use in acylation catalysis, could be integrated into a continuous system. vulcanchem.comyoutube.com For instance, a continuous stirred-tank reactor (CSTR) could be used for polymerization, allowing for precise control over the molecular weight distribution of the resulting polymer. youtube.com The integration of reaction, crystallization, and filtration steps into a seamless, contained process would enhance product quality and manufacturing efficiency. youtube.com

Exploration in Bio-Inspired Catalysis and Biomimetic Transformations

Nature utilizes sulfonium compounds in fundamental biological processes, such as the generation of radicals for enzymatic reactions. manchester.ac.uk Future research can draw inspiration from these systems. The ylide derived from dimethylprop-2-ynylsulphonium bromide can participate in Johnson-Corey-Chaykovsky reactions to form epoxides and cyclopropanes. mdpi.com This transformation, which involves a methylene (B1212753) transfer, mimics certain enzymatic functions and represents a form of biomimetic synthesis. The "chameleonic reactivity" of sulfur ylides allows them to act as versatile reagents for constructing complex molecular architectures from simple precursors. nsf.gov Exploring these reactions under biomimetic conditions (e.g., in aqueous media, near neutral pH) could reveal new catalytic activities and applications.

Applications in Advanced Materials Science Beyond Conjugated Polymers

While the polymerization of dimethylprop-2-ynylsulphonium bromide to create ionic conjugated polymers is known, its potential in other advanced materials is an emerging area. vulcanchem.com The propargyl group is highly versatile for use in copper-catalyzed "click chemistry". researchgate.net This allows the sulfonium salt to be clicked onto other molecular scaffolds or material surfaces, such as polyhedral oligomeric silsesquioxanes (POSS), to create novel hybrid organic-inorganic materials with tailored properties. researchgate.net

Furthermore, aryl sulfonium salts have been developed as effective leaving groups for the synthesis of complex molecules. bath.ac.uknih.gov The cationic sulfonium group can stabilize an aromatic system while also serving as an anchor for cross-coupling reactions. bath.ac.uk By analogy, dimethylprop-2-ynylsulphonium bromide could be used to introduce the propargyl group into functional materials, or the entire sulfonium moiety could be incorporated as a stable, charge-carrying component in materials like polymer electrolytes for solid-state batteries or anion exchange resins. vulcanchem.comcore.ac.uk

Synergistic Approaches with Photoredox and Electrocatalysis

The combination of sulfonium salt chemistry with modern catalytic paradigms like photoredox and electrocatalysis represents a significant frontier. The advent of photoredox catalysis has renewed interest in the radical chemistry of sulfonium salts. manchester.ac.uk Visible-light photocatalysis can initiate single electron transfer (SET) processes, where a photocatalyst, upon light absorption, reduces the sulfonium salt to generate a radical intermediate. nih.govmanchester.ac.uk

This strategy is particularly powerful in dual-catalysis systems. For example, a photoredox/nickel dual catalytic cycle can achieve the cross-coupling of alkyl radicals (generated from a suitable precursor) with aryl bromides. mdpi.comresearchgate.net Research has demonstrated that sulfonium salts can serve as effective radical precursors in these light-mediated, C-C bond-forming reactions. manchester.ac.uk This opens the possibility of using dimethylprop-2-ynylsulphonium bromide as a source of propargyl radicals for coupling with a wide range of partners under mild, light-driven conditions.

| Catalysis System | Reaction Type | Radical Source | Key Features | Reference(s) |

| Ir/Ni Dual Catalysis | Deoxygenative Arylation | Alcohols | Couples alcohols with aryl bromides via radical intermediates. | mdpi.com |

| Ru(bpy)₃ Photocatalysis | Radical C-C Bond Formation | Arylsulfonium Salts | Light-mediated reduction of sulfonium salt to generate aryl radical. | manchester.ac.uk |

| Ni/Photoredox Catalysis | C(sp²)-C(sp³) Cross-Coupling | Alkyl Pinacolboronates | Applicable to batch and flow; couples alkylboronates with aryl bromides. | nih.gov |

| Ir Photocatalysis | Intermolecular Radical Addition | BrCH(CO₂Et)₂ | Radical addition to allenamides to form complex nitrogen-containing structures. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethylprop-2-ynylsulphonium bromide, and how can purity be ensured during synthesis?

- Methodology :

- Use alkylation of propargyl bromide with dimethyl sulfide under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in ethanol to remove unreacted precursors. Validate purity using H NMR (e.g., integration ratios for methyl groups) and mass spectrometry .

- Key Challenge : The compound’s hygroscopic nature requires inert atmosphere handling (e.g., glovebox) to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing dimethylprop-2-ynylsulphonium bromide, and how should data be interpreted?

- Methodology :

- H NMR: Identify the propargyl proton (δ 2.0–2.5 ppm) and dimethylsulphonium methyl groups (δ 3.1–3.4 ppm). Use C NMR to confirm quaternary sulphur-carbon bonding (δ 40–50 ppm).

- IR Spectroscopy: Detect sulphonium C-S stretching vibrations (650–750 cm). Pair with elemental analysis (C, H, S, Br) to validate stoichiometry .

Q. How can researchers mitigate hazards associated with dimethylprop-2-ynylsulphonium bromide during experimental workflows?

- Methodology :

- Conduct risk assessments for sulphonium salt reactivity (e.g., exothermic decomposition). Use fume hoods for handling volatile intermediates. Store under nitrogen at –20°C to prevent degradation. Include toxicity screening (e.g., Ames test for mutagenicity) in safety protocols .

Advanced Research Questions

Q. What computational methods are effective for modeling the reactivity of dimethylprop-2-ynylsulphonium bromide in cross-coupling reactions?

- Methodology :

- Apply density functional theory (DFT) to simulate transition states in alkyne transfer reactions. Compare calculated activation energies with experimental kinetics (e.g., Eyring plots). Use software like Gaussian or ORCA for orbital analysis (e.g., LUMO localization on the propargyl moiety) .

- Case Study : Optimize ligand-metal interactions in Pd-catalyzed reactions by correlating computational binding energies with catalytic turnover frequencies .

Q. How can contradictions in kinetic data for sulphonium bromide-mediated reactions be resolved?

- Methodology :

- Perform mechanistic trapping experiments (e.g., radical scavengers, isotopic labeling) to distinguish between SN2 and radical pathways. Use stopped-flow NMR to capture transient intermediates. Validate hypotheses via multivariate statistical analysis (e.g., principal component analysis of rate constants under varying conditions) .

Q. What strategies enable the use of dimethylprop-2-ynylsulphonium bromide in enantioselective transformations?

- Methodology :

- Design chiral counterions (e.g., BINOL-phosphates) to induce asymmetry during alkyne transfer. Screen solvent polarity (e.g., Kamlet-Taft parameters) to optimize stereochemical outcomes. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism spectroscopy .

Q. How can machine learning enhance reaction optimization for sulphonium bromide-based protocols?

- Methodology :

- Train neural networks on high-throughput datasets (e.g., reaction yield vs. temperature, solvent, catalyst). Use platforms like ChemOS or PyTorch to predict optimal conditions. Validate models with Bayesian optimization for iterative refinement .

Methodological Resources

- Synthesis & Characterization : Refer to PubChem and ChemIDplus for structural data and safety profiles .

- Computational Tools : Leverage ICReDD’s reaction path search methods for mechanistic insights .

- Ethical Compliance : Follow institutional chemical hygiene plans (e.g., OSHA guidelines) for hazard management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.